N-(3-benzoylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide
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Overview
Description
N-(3-benzoylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzoyl group attached to a phenyl ring, which is further connected to a pyrrolidine ring with a carboxamide group. Its unique structure allows it to participate in various chemical reactions and exhibit significant biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-benzoylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide typically involves the reaction of 3-aminobenzophenone with 1-methyl-5-oxopyrrolidine-3-carboxylic acid chloride under basic conditions. The reaction is carried out in a suitable solvent such as chloroform or dichloromethane, and the mixture is refluxed at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
N-(3-benzoylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The benzoyl group can be oxidized to form benzoic acid derivatives.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohol derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and alcohols can react with the amide group under acidic or basic conditions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various amide derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-benzoylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-benzoylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to alterations in metabolic pathways. Additionally, it may interact with cellular receptors and modulate signal transduction processes, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(3-Benzoylphenyl)-1H-Indole-2-Carboxamide: Known for its hypolipidemic activity.
Substituted Furan-Carboxamide Derivatives: Evaluated for their hypolipidemic properties.
2-(3-Benzoylphenyl)propanohydroxamic Acid: Synthesized from ketoprofen and investigated for its dual-mechanism action.
Uniqueness
N-(3-benzoylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of a benzoyl group and a pyrrolidine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry.
Properties
Molecular Formula |
C19H18N2O3 |
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Molecular Weight |
322.4 g/mol |
IUPAC Name |
N-(3-benzoylphenyl)-1-methyl-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C19H18N2O3/c1-21-12-15(11-17(21)22)19(24)20-16-9-5-8-14(10-16)18(23)13-6-3-2-4-7-13/h2-10,15H,11-12H2,1H3,(H,20,24) |
InChI Key |
SFNRJLSYBUUSAM-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(CC1=O)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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